N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
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Overview
Description
N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is a fluorinated organic compound with the molecular formula C13H12F13NO . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide typically involves the reaction of cyclohexylamine with a fluorinated heptanoic acid derivative . The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include cyclohexylamine, fluorinated heptanoic acid, and coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various substituted amides, while oxidation may produce corresponding carboxylic acids.
Scientific Research Applications
N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The fluorine atoms contribute to the compound’s high electronegativity and lipophilicity, which can influence its binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxy-2-phenylethyl)heptanamide
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(1,3-thiazol-2-yl)heptanamide
- N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Uniqueness
N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar fluorinated compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
CAS No. |
73602-45-6 |
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Molecular Formula |
C13H12F13NO |
Molecular Weight |
445.22 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide |
InChI |
InChI=1S/C13H12F13NO/c14-8(15,7(28)27-6-4-2-1-3-5-6)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6H,1-5H2,(H,27,28) |
InChI Key |
GENXHGFFMLZNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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